molecular formula C16H17FN2OS B2581440 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 1207052-42-3

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No.: B2581440
CAS No.: 1207052-42-3
M. Wt: 304.38
InChI Key: OOXXZLOLRDGNJH-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CAS 1207052-42-3) is a synthetic organic compound with a molecular formula of C16H17FN2OS and a molecular weight of 304.38 g/mol . This urea derivative features a 4-fluorobenzyl group and a unique (1-(thiophen-2-yl)cyclopropyl)methyl moiety. The incorporation of fluorine atoms into lead compounds is a common strategy in medicinal chemistry, as it can significantly influence a molecule's physicochemical properties, metabolic stability, and membrane permeability . Urea-based scaffolds are of significant interest in pharmaceutical research for their potential to act as enzyme inhibitors . Specifically, compounds containing fluorobenzyl groups and cyclopropane rings have been investigated as key pharmacophores in the development of potent enzyme inhibitors, such as kinase inhibitors that target signaling pathways involved in cell proliferation . Furthermore, structurally related urea-containing molecules have been explored as inhibitors of central pro-inflammatory transcription factors, suggesting potential applications in immunology and inflammation research . The distinct molecular architecture of this compound, particularly the combination of the fluorinated aromatic system and the cyclopropyl-thiophene unit, makes it a valuable chemical intermediate for researchers in drug discovery and development. It is suitable for building chemical libraries, structure-activity relationship (SAR) studies, and exploring novel biological targets. 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c17-13-5-3-12(4-6-13)10-18-15(20)19-11-16(7-8-16)14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXXZLOLRDGNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(thiophen-2-yl)cyclopropylmethanamine, which is then reacted with 4-fluorobenzyl isocyanate under controlled conditions to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea group or the aromatic rings.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or modified urea derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is C16H17FN2OSC_{16}H_{17}FN_{2}OS, with a molecular weight of 304.4 g/mol. The structure features a fluorobenzyl group and a thiophen-cyclopropyl moiety, which are critical for its biological activity .

Inhibition of Tyrosinase

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. The fluorobenzyl moiety has been shown to enhance interactions with the catalytic site of tyrosinase from Agaricus bisporus, suggesting that structural modifications can lead to improved inhibitory activity .

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50 (μM)Comments
1a15.2Parent compound
2b8.7Enhanced activity with additional substitutions
3d5.0Significant improvement over parent compounds

Anticancer Potential

The compound's structural features suggest it may also exhibit anticancer properties. Thiadiazole derivatives, similar in structure, have been reported to demonstrate efficacy against various cancer cell lines, indicating that further exploration into the anticancer applications of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea could be fruitful .

Table 2: Anticancer Activity of Related Thiadiazole Derivatives

CompoundCancer TypeViability Impact
FPDTColon Cancer HT-29Decreased viability
FPDTLung Carcinoma A549Decreased viability

Case Study 1: Tyrosinase Inhibition

In a study examining various derivatives for their tyrosinase inhibitory effects, it was found that modifications to the fluorobenzyl group significantly enhanced activity. The docking studies indicated that these compounds could effectively occupy the active site, leading to decreased enzyme activity and potential applications in skin-whitening products.

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of thiadiazole derivatives, revealing that compounds similar to 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea showed promising results against multiple cancer cell lines. The findings suggest that this compound could be further investigated for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the thiophenyl group can participate in electron transfer processes. The cyclopropylmethyl urea backbone provides structural stability and influences the overall bioactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea/Thiourea Derivatives with Thiophene or Benzofuran Moieties

describes pyrimidin-2-ol (4a-d) and pyrimidin-2-thiol (5a-d) analogs synthesized from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one . These compounds share a thiophenyl group but replace the fluorobenzyl-cyclopropylmethyl-urea scaffold with benzofuran-pyrimidine cores. Key differences include:

  • Bioactivity : The benzofuran-pyrimidine derivatives are reported for antimicrobial and anti-inflammatory activity, whereas the target compound’s fluorobenzyl group may enhance CNS permeability or kinase selectivity.

Cyclopropyl-Containing Compounds

  • Compound 135 (): Features a cyclopropylmethyl ether linked to a quinazolinone core. The urea group in the target compound offers distinct hydrogen-bonding interactions compared to the ether linkage, which may alter solubility and target selectivity .
  • Montelukast Sodium (): Contains a cyclopropylacetic acid group and a chloroquinoline moiety. While Montelukast targets leukotriene receptors, the fluorobenzyl-urea scaffold in the target compound suggests divergent applications, such as kinase inhibition. The cyclopropyl group in both compounds enhances metabolic stability, but the fluorobenzyl group increases lipophilicity (clogP ≈ 3.5) compared to Montelukast’s polar sulfonamide .

Fluorinated Aromatic Ureas

  • 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea () : This trimethylurea derivative lacks the thiophenyl-cyclopropylmethyl unit, reducing steric bulk. The target compound’s unsubstituted urea NH groups may improve binding to polar active sites, whereas the trimethyl group in ’s compound could limit solubility .

Data Table: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
Target Compound 4-Fluorobenzyl, cyclopropylmethyl-thiophene Potential kinase inhibition Reference standard
Pyrimidin-2-ol (4a-d) Benzofuran-pyrimidine, thiophene Antimicrobial Thiourea/urea substitution; lacks fluorobenzyl
Quinazolinone 135 Cyclopropylmethyl ether, quinazolinone Not reported Ether vs. urea linkage; different core
Montelukast Sodium Cyclopropylacetic acid, chloroquinoline Leukotriene antagonist Sulfonamide vs. urea; divergent targets
2-(4-Fluorophenyl)-N,N,N-trimethyl urea Trimethylurea, 4-fluorophenyl Not reported Reduced H-bond capacity; no thiophene

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s cyclopropyl-thiophene unit requires precise [2+1] cycloaddition for ring formation, contrasting with the straightforward condensation routes for benzofuran-pyrimidines .
  • Pharmacokinetics: Fluorination increases blood-brain barrier penetration compared to non-fluorinated analogs, while the cyclopropyl group reduces oxidative metabolism .
  • Activity Trends : Urea derivatives with thiophenyl groups (e.g., 7a-d in ) show stronger enzyme inhibition than thioureas, aligning with the target compound’s design .

Biological Activity

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure

The compound features a urea moiety linked to a cyclopropyl group substituted with a thiophene ring and a fluorobenzyl group. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of urea compounds, including those similar to 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, exhibit notable antibacterial properties. For instance, various urea derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis .

The compound's structural components, particularly the thiophene and fluorobenzyl groups, may enhance its interaction with bacterial targets, potentially inhibiting key enzymes such as DNA gyrase and topoisomerase IV .

Anticancer Potential

In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for cell proliferation and survival. For example, compounds structurally related to our target have been noted for their ability to modulate the activity of proteins involved in tumor growth .

The biological activity of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair .
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by interfering with cell cycle regulation and promoting pro-apoptotic factors .
  • Targeting Ion Channels : Some urea derivatives have been identified as antagonists for ion channels like TRPV1, which are involved in pain signaling pathways. This suggests potential analgesic properties .

Study 1: Antibacterial Efficacy

In a comparative study examining various urea derivatives, it was found that compounds with similar structural features to 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exhibited potent antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the fluorobenzyl moiety in enhancing bioactivity .

Study 2: Anticancer Activity

A separate investigation into the anticancer properties of urea derivatives revealed that compounds with thiophene substitutions demonstrated significant cytotoxicity against several cancer cell lines. The study utilized flow cytometry to assess apoptosis and found that these compounds could effectively induce cell death in a dose-dependent manner .

CompoundActivity TypeIC50/ MIC (μg/mL)Target
1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)ureaAntibacterial0.008 - 0.06DNA gyrase
Similar Urea DerivativeAnticancerVaries by cell lineApoptotic pathways

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea?

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this compound, a plausible route includes:

  • Step 1 : Preparation of the 4-fluorobenzyl isocyanate intermediate.
  • Step 2 : Reaction with (1-(thiophen-2-yl)cyclopropyl)methylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Step 3 : Use of a base (e.g., triethylamine) to neutralize HCl byproducts .
    Key parameters to optimize include solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios. Yield improvements may require iterative Design of Experiments (DoE) approaches, as demonstrated in flow-chemistry optimizations .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should combine:

  • NMR spectroscopy : To verify substitution patterns (e.g., fluorobenzyl protons at ~7.2–7.4 ppm, thiophene protons at ~6.8–7.0 ppm).
  • FTIR/Raman spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and cyclopropane C-H vibrations (~3000–3100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₈FN₃OS requires exact mass 331.1164).
    Crystallographic data from analogous urea derivatives (e.g., 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea) can guide structural validation .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DCM, ethyl acetate) enhance solubility during synthesis.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are effective.
    Avoid halogenated solvents if cyclopropane ring stability is a concern .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using structural analogs like diarylpyrroles or benzofuran-based ureas as templates .
  • ADMET prediction : Tools like SwissADME assess bioavailability, leveraging logP (~2.5–3.5) and topological polar surface area (~80–90 Ų) .

Q. What strategies resolve contradictions in biological activity data for urea derivatives?

  • Dose-response assays : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinase or protease panels to rule out nonspecific interactions.
  • Metabolic stability studies : Incubate with liver microsomes to assess degradation pathways, as seen in antitubercular pyrrole derivatives .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the fluorobenzyl group with chloro- or methyl-substituted analogs (e.g., 1-(3-chloro-4-methylphenyl)urea derivatives ).
  • Side-chain variations : Modify the cyclopropane-thiophene moiety to test steric/electronic effects (e.g., cyclobutane or thiazole substitutions).
  • Bioisosteric replacements : Substitute urea with thiourea or sulfonamide groups, as in tolbutamide analogs .

Q. What experimental evidence supports the mechanism of cyclopropane ring formation during synthesis?

  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., carbene or metallocyclopropane species).
  • Isotopic labeling : Introduce deuterium at the cyclopropane methylene group to track ring-closure kinetics.
    Analogous studies on diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation provide methodological precedents .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields in the final coupling step?

  • Byproduct analysis : Use LC-MS to identify unreacted isocyanate or amine starting materials.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity, as applied in thiadiazinone derivatives .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 1–3), basic (pH 10–12), or oxidative (H₂O₂) conditions.
  • LC-MS/MS profiling : Identify degradation products (e.g., hydrolysis of urea to amines).
    Reference protocols from sulfonylurea stability studies (e.g., tolbutamide) .

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